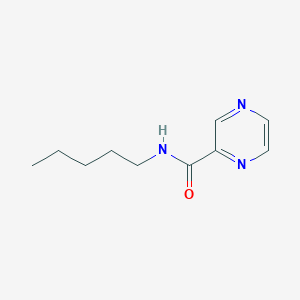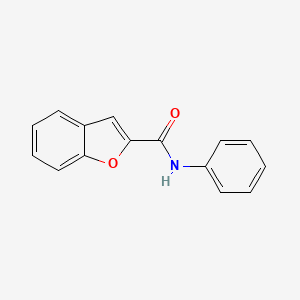
N-pentylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pentylpyrazine-2-carboxamide , is an organic compound with the following chemical structure:
C9H14N2O
It belongs to the class of pyrazine derivatives and contains an amide functional group. The compound is characterized by its pleasant nutty and roasted odor. Let’s explore further!
Preparation Methods
Synthetic Routes:: N-pentylpyrazine-2-carboxamide can be synthesized through aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. For example, the reaction involves the following steps:
- Start with 6-chloropyrazine-2-carboxylic acid or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.
- React with thionyl chloride to form the corresponding acid chloride.
- Aminolysis with a substituted benzylamine yields this compound .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
N-pentylpyrazine-2-carboxamide can undergo various reactions:
Aminolysis: Formation of the amide bond during synthesis.
Substitution: Chlorine atoms can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Oxidation: Oxidation of the amine group to the corresponding nitro compound.
Common reagents and conditions depend on the specific reaction. Major products include various substituted N-benzylpyrazine-2-carboxamides.
Scientific Research Applications
N-pentylpyrazine-2-carboxamide finds applications in:
Medicinal Chemistry: Exploration of its antimycobacterial and antifungal properties.
Biology: Investigation of its effects on cellular pathways.
Industry: Potential use in flavor and fragrance compositions.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
N-pentylpyrazine-2-carboxamide can be compared with related compounds such as N-benzylpyrazine derivatives. Its unique features set it apart from other pyrazine-based molecules.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-pentylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-4-5-13-10(14)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
VNZPUJQTBHDKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B11122575.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide](/img/structure/B11122582.png)
![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122584.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}pentanoic acid](/img/structure/B11122585.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11122593.png)
![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122595.png)
![N-benzyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122597.png)

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122611.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B11122612.png)
![N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11122615.png)
![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)

